4-(2-甲氧基苯基)-2-甲基-4-氧代丁酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

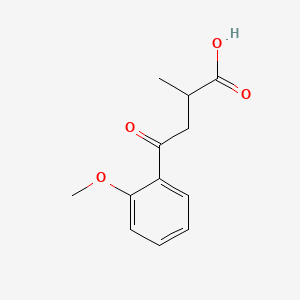

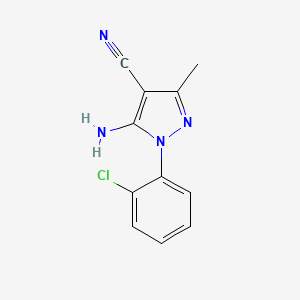

The compound “4-(2-Methoxyphenyl)-2-methyl-4-oxobutanoic acid” is a complex organic molecule. It contains a methoxyphenyl group, which is a phenyl ring with a methoxy (O-CH3) substituent, and a 2-methyl-4-oxobutanoic acid group, which is a four-carbon chain with a methyl group and a carbonyl group .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various organic reactions, including condensation, substitution, and addition reactions .Molecular Structure Analysis

The molecular structure of this compound would likely be determined using spectroscopic techniques such as FTIR and NMR . These techniques can provide information about the types of bonds and functional groups present in the molecule.Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. The methoxyphenyl group might undergo electrophilic aromatic substitution reactions, while the carbonyl group in the 2-methyl-4-oxobutanoic acid part could be involved in nucleophilic addition reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular size, and functional groups would influence its solubility, melting point, boiling point, and reactivity .科学研究应用

药物化学和药理学:

- 苯杂环[(甲氧基苯基)氨基]氧代烷酸酯,包括 4-氧代丁酸的衍生物,已被测试为大鼠多形核白细胞 5-脂氧合酶的抑制剂和白三烯 D4 诱导的支气管痉挛的抑制剂。这些化合物在治疗哮喘和炎症等疾病方面显示出潜力 (Musser 等人,1987)。

- 在药物中的另一个应用涉及使用 4-氧代丁酸衍生物合成半抗原,用于水果样品中杀虫剂芬硫磷的灵敏 ELISA 检测 (Zhang 等人,2008)。

生化应用:

- 4-甲硫代-2-氧代丁酸,一种相关化合物,已被确定为淋巴样细胞中细胞凋亡的细胞介质,表明其在细胞死亡中的作用以及在癌症研究和治疗中的潜在意义 (Quash 等人,1995)。

有机化学和合成:

- 这些化合物用于合成新型有机化合物,如色酮,色酮在染料和药物制造等方面有各种应用 (Álvaro 等人,1987)。

- 该化合物已参与具有抗炎活性的类似物的合成和评估,证明了其在开发新治疗剂中的效用 (Kuchař 等人,1995)。

抗氧化性能:

- 对 4-羟基香豆素衍生物(包括 4-氧代丁酸衍生物)的抗氧化性能的研究表明,这些化合物具有保护氧化应激相关损伤的潜力 (Stanchev 等人,2009)。

未来方向

The future research directions would depend on the interest in this compound. If it shows promising biological activity, it could be studied further for potential therapeutic applications. Alternatively, if it’s a novel compound, studies could focus on optimizing its synthesis and characterizing its properties .

属性

IUPAC Name |

4-(2-methoxyphenyl)-2-methyl-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-8(12(14)15)7-10(13)9-5-3-4-6-11(9)16-2/h3-6,8H,7H2,1-2H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTNVQLFKRWRKII-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)C1=CC=CC=C1OC)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50671921 |

Source

|

| Record name | 4-(2-Methoxyphenyl)-2-methyl-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50671921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Methoxyphenyl)-2-methyl-4-oxobutanoic acid | |

CAS RN |

105254-01-1 |

Source

|

| Record name | 4-(2-Methoxyphenyl)-2-methyl-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50671921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Phenyl-1,4-diazabicyclo[4.1.0]heptan-5-one](/img/structure/B566528.png)

![3-[4-(Trifluoromethyl)phenoxy]propan-1-amine](/img/structure/B566531.png)

![[1,2]Oxazolo[5,4-E]indolizine](/img/structure/B566548.png)

![D-Glucose-[6-3H(N)]](/img/structure/B566549.png)